Diammonium nickel disulfate hexahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

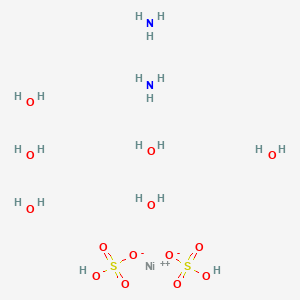

Diammonium nickel disulfate hexahydrate, also known as nickel ammonium sulfate hexahydrate, is a chemical compound with the formula (NH4)2Ni(SO4)2.6H2O . It is a type of chemical entity and a subclass of hydrate .

Synthesis Analysis

The synthesis of this compound involves the preparation of a double salt from stoichiometric amounts of its component salts . The process includes mixing ammonium sulfate, (NH4)2SO4, and nickel (II) sulfate hexahydrate, NiSO4.6H2O, in a beaker, adding hot deionized water, and stirring to dissolve the solids . Another method involves storing nanocrystalline nickel sulfide composites under ambient conditions over several months .Molecular Structure Analysis

The molecular formula of this compound is H20N2NiO14S2 . The compound has a molar mass of 262.848 Da .Chemical Reactions Analysis

Nickel compounds, including this compound, are known to exhibit various oxidation states . The mode of action for the carcinogenicity of nickel compounds involves indirect genotoxic and non-genotoxic effects .Physical and Chemical Properties Analysis

This compound has a vapor density of 2.07 (vs air) . It is slightly soluble in water .Applications De Recherche Scientifique

Optical Properties

- Optical Absorption Spectrum Analysis : Diammonium nickel bis(tetrafluoroberyllate) hexahydrate exhibits characteristics of the Ni2+ ion in an octahedral crystal field. This compound's spectrum shows splitting at liquid nitrogen temperature due to spin-orbit interaction (Moorthy et al., 1985).

Molecular Motions and Phase Transitions

- Molecular Motions Study : Research on diammonium hydrazinium(+2) disulfate has highlighted phase transitions and molecular motions in this compound. The study identifies different types of reorienting NH+4 groups and NH3 groups, indicating its complex molecular behavior (Harrell, 1985).

Electron Density and Crystallography

- Electron Density Analysis : The electron density in related compounds such as diammonium hexaaquacopper(II) disulfate-d20 has been studied, revealing details about thermal and positional parameters, which are crucial in crystallography (Figgis et al., 1993).

Environmental Applications

- Environmental Remediation : Nitrogen-doped bamboo-like carbon nanotubes encapsulated with nickel nanoparticles (Ni@NCNTs) have shown promising applications in environmental remediation, specifically for the removal of emerging contaminants (Kang et al., 2018).

Electrochromic Properties

- Electrochromic Applications : Nickel oxide (NiO) micro/nanoflowers, synthesized through hydrothermal treatment followed by calcination, have fast coloration/bleaching response, suggesting applications in smart windows (Zhao et al., 2015).

Phytomining and Chemical Production

- Nickel Ammonium Disulfate Production : A process for the valorization of nickel accumulated in plants through the production of Ni ammonium disulfate salt has been developed, highlighting the compound's potential industrial value (Barbaroux et al., 2012).

Jahn-Teller Distortions

- Study of Jahn-Teller Distortions : Charge density around Jahn-Teller-distorted sites in similar compounds has been explored, providing insights into the electronic structure of such distorted complexes (Figgis et al., 1992).

Water Treatment

- Water Treatment Technologies : The synthesis of magnetic nickel ferrite/carbon sphere composites and their application in water treatment processes, particularly in the activation of persulfate for pollutant elimination, have been studied, showing the utility of nickel compounds in environmental technologies (Wang et al., 2019).

Crystal Structure Analysis

- Crystal Growth and Characterization : The growth and characterization of diammonium copper disulphate hexahydrate, a related compound, have been analyzed, offering insights into the crystal structure and properties of similar nickel compounds (Sankari & Perumal, 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

As a nickel compound, it may interact with various biological molecules, including proteins and dna .

Mode of Action

As a nickel compound, it may form complexes with proteins and DNA, altering their structure and function .

Pharmacokinetics

As a nickel compound, it is expected to be absorbed and distributed in the body, metabolized, and eventually excreted .

Result of Action

As a nickel compound, it may induce changes in cellular processes, potentially leading to various biological effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of diammonium nickel disulfate hexahydrate. For instance, its solubility might be affected by the pH of the environment .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Diammonium nickel disulfate hexahydrate involves the reaction between nickel sulfate hexahydrate and ammonium sulfate in the presence of sulfuric acid.", "Starting Materials": [ "Nickel sulfate hexahydrate", "Ammonium sulfate", "Sulfuric acid", "Water" ], "Reaction": [ "Dissolve 20 g of nickel sulfate hexahydrate in 100 mL of water", "Add 10 g of ammonium sulfate to the solution and stir until dissolved", "Slowly add 10 mL of concentrated sulfuric acid to the solution while stirring", "Heat the solution to 60°C and maintain the temperature for 1 hour", "Allow the solution to cool to room temperature", "Filter the solution to remove any precipitate", "Slowly add 50 mL of ethanol to the filtrate while stirring", "Allow the solution to stand at room temperature for 24 hours", "Collect the resulting crystals by filtration and wash with ethanol", "Dry the crystals in a desiccator over silica gel", "The resulting product is Diammonium nickel disulfate hexahydrate" ] } | |

Numéro CAS |

7785-20-8 |

Formule moléculaire |

H7NNiO5S |

Poids moléculaire |

191.82 g/mol |

Nom IUPAC |

azane;nickel;sulfuric acid;hydrate |

InChI |

InChI=1S/H3N.Ni.H2O4S.H2O/c;;1-5(2,3)4;/h1H3;;(H2,1,2,3,4);1H2 |

Clé InChI |

UYYYDOPDMWKWTN-UHFFFAOYSA-N |

SMILES |

N.N.O.O.O.O.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Ni+2] |

SMILES canonique |

N.O.OS(=O)(=O)O.[Ni] |

Pictogrammes |

Irritant; Health Hazard |

Numéros CAS associés |

15699-18-0 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-](/img/structure/B1580809.png)